molecular formula C23H17N3O4S B12192574 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12192574
M. Wt: 431.5 g/mol
InChI Key: ITDWHGBOVUHJKT-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, a methoxyphenyl group, a chromenone moiety, and a pyrrolone ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Synthesis of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through cyclization reactions involving amines and α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the chromenone and pyrrolone moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one: Lacks the amino group, which may affect its reactivity and biological activity.

    5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-2-one: Differing position of the carbonyl group in the pyrrolone ring.

Uniqueness

The presence of the amino group and the specific arrangement of functional groups in 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one contribute to its unique chemical reactivity and potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C23H17N3O4S

Molecular Weight

431.5 g/mol

IUPAC Name

6-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]chromen-2-one

InChI

InChI=1S/C23H17N3O4S/c1-29-16-6-2-13(3-7-16)17-12-31-23(25-17)21-18(27)11-26(22(21)24)15-5-8-19-14(10-15)4-9-20(28)30-19/h2-10,12,24,27H,11H2,1H3

InChI Key

ITDWHGBOVUHJKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC5=C(C=C4)OC(=O)C=C5)O

Origin of Product

United States

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